![molecular formula C10H12N2OS B182178 N-[(2-methylphenyl)carbamothioyl]acetamide CAS No. 14185-60-5](/img/structure/B182178.png)

N-[(2-methylphenyl)carbamothioyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

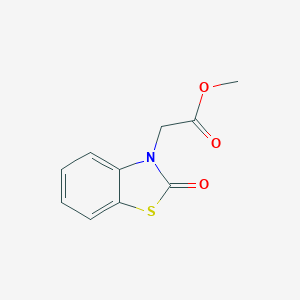

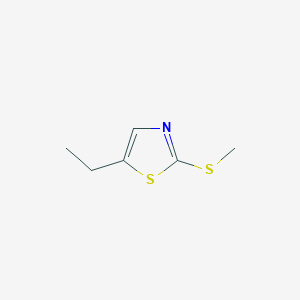

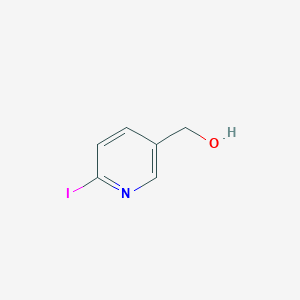

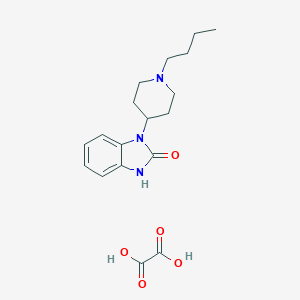

“N-[(2-methylphenyl)carbamothioyl]acetamide” is a chemical compound with the molecular formula C10H12N2OS . It has a molecular weight of 208.28 g/mol . The IUPAC name for this compound is "3-amino-N-(2-methylphenyl)-3-thioxopropanamide" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12N2OS/c1-7-5-3-4-6-9(7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) . This compound has a topological polar surface area of 73.2 Ų and a complexity of 230 .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 208.28 g/mol . It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water . This compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound are 208.06703418 g/mol .

Scientific Research Applications

Comparative Metabolism in Liver Microsomes

Research has investigated the metabolic pathways of chloroacetamide herbicides, including compounds structurally related to N-[(2-methylphenyl)carbamothioyl]acetamide, in human and rat liver microsomes. These studies are crucial for understanding the potential carcinogenicity and environmental persistence of such compounds. Rat liver microsomes metabolized acetochlor and metolachlor to CMEPA, a compound closely related to this compound, indicating a complex metabolic activation pathway leading to DNA-reactive products. Human liver microsomes showed a similar but less extensive capacity to metabolize these herbicides, highlighting species-specific differences in metabolism and potential risk assessment for human exposure (Coleman et al., 2000).

Nickel and Copper Complexes Synthesis

Another study focused on the synthesis and characterization of nickel and copper complexes with derivatives of this compound. The research provided insights into the coordination chemistry of these metal complexes, which are of interest for their potential applications in catalysis and material science. The crystal structures of these complexes were determined, offering valuable information on their potential use in various scientific applications (Mansuroğlu et al., 2008).

Photovoltaic Efficiency Modeling

Another avenue of research explored the photovoltaic efficiency of benzothiazolinone acetamide analogs, which share structural features with this compound. These compounds exhibited good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs), highlighting their relevance in renewable energy research. This study underscores the importance of understanding the electronic properties and light absorption capabilities of such compounds (Mary et al., 2020).

Chemoselective Acetylation for Antimalarial Drugs

Research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights the pharmaceutical applications of related acetamide compounds. This study focused on optimizing the process using immobilized lipase, offering insights into enzymatic catalysis and its potential for synthesizing drug intermediates (Magadum & Yadav, 2018).

Enhanced Photoactivity for Pollutant Degradation

Investigations into the photocatalytic degradation of pollutants like acetaminophen using graphene/titanium dioxide nanotubes have revealed the potential environmental applications of related compounds. Such research aims to develop efficient catalysts for the removal of pharmaceutical contaminants from water, contributing to environmental protection and public health (Tao et al., 2015).

Safety and Hazards

The safety information for “N-[(2-methylphenyl)carbamothioyl]acetamide” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name |

N-[(2-methylphenyl)carbamothioyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-7-5-3-4-6-9(7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZLZUAYGACVIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383126 |

Source

|

| Record name | Acetamide, N-[[(2-methylphenyl)amino]thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14185-60-5 |

Source

|

| Record name | Acetamide, N-[[(2-methylphenyl)amino]thioxomethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.